(R)-2-Pyrrolidinemethanol Hydrochloride
Overview
Description
®-2-Pyrrolidinemethanol Hydrochloride is a chiral compound that belongs to the class of pyrrolidines. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Pyrrolidinemethanol Hydrochloride typically involves the reduction of pyrrolidinone derivatives. One common method is the reduction of ®-2-pyrrolidinone using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting ®-2-Pyrrolidinemethanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-2-Pyrrolidinemethanol Hydrochloride may involve catalytic hydrogenation of pyrrolidinone derivatives. This method is advantageous due to its scalability and efficiency. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The product is then purified and converted to the hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
®-2-Pyrrolidinemethanol Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrolidinone derivatives.
Reduction: It can be reduced to form pyrrolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Pyrrolidinone derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
®-2-Pyrrolidinemethanol Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-2-Pyrrolidinemethanol Hydrochloride involves its interaction with various molecular targets. It can act as a ligand for certain enzymes and receptors, modulating their activity. The hydroxyl group in the compound can form hydrogen bonds with target molecules, influencing their conformation and function. Additionally, the chiral nature of the compound allows it to interact selectively with chiral targets, enhancing its specificity and efficacy.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Pyrrolidinemethanol Hydrochloride: The enantiomer of ®-2-Pyrrolidinemethanol Hydrochloride, with similar chemical properties but different biological activities.
Pyrrolidine: The parent compound, lacking the hydroxyl group, with different reactivity and applications.
2-Pyrrolidinone: An oxidized derivative, used as a solvent and in the synthesis of pharmaceuticals.
Uniqueness
®-2-Pyrrolidinemethanol Hydrochloride is unique due to its chiral nature and the presence of both a hydroxyl group and a pyrrolidine ring. This combination of features allows it to participate in a wide range of chemical reactions and interact selectively with biological targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
[(2R)-pyrrolidin-2-yl]methanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c7-4-5-2-1-3-6-5;/h5-7H,1-4H2;1H/t5-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXXCGIUQGFYIX-NUBCRITNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692820 | |
Record name | [(2R)-Pyrrolidin-2-yl]methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143767-55-9 | |
Record name | [(2R)-Pyrrolidin-2-yl]methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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